![molecular formula C12H8F3NO3 B5677203 N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5677203.png)
N-[3-(trifluoromethoxy)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(Trifluoromethoxy)phenyl]-2-furamide involves various chemical strategies and starting materials. For example, the reaction of 3-trifluoromethylaniline with 1,3-diketones leads to the formation of N-[(3-trifluoromethyl)phenyl]-substituted enaminones, which are precursors to further derivatives such as 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones through aza annulation reactions with acryloyl chloride derivatives (Ali & Winzenberg, 2005).
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of crystal structures and bonding patterns. For instance, crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides revealed dihedral angles between benzene rings, highlighting the impact of substituents on molecular conformation (Suchetan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(trifluoromethoxy)phenyl]-2-furamide derivatives can lead to a variety of products. For example, reactions of N-[(3-trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives yield 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones, demonstrating the compound's versatility in organic synthesis (Ali & Winzenberg, 2005).
properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-4-1-3-8(7-9)16-11(17)10-5-2-6-18-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUSERVZUVUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide |
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